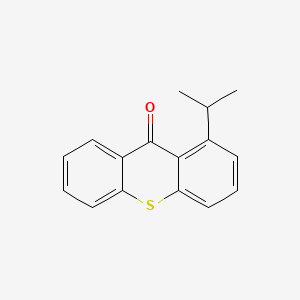
Isopropiltioxantona
Descripción general
Descripción
Isopropylthioxanthone, also known as Isopropylthioxanthone, is a useful research compound. Its molecular formula is C16H14OS and its molecular weight is 254.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropylthioxanthone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropylthioxanthone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sondas de Dinámica de Estado Triplete
ITX se ha utilizado en el desarrollo de sondas de dinámica de estado triplete para complementar las técnicas existentes . Esto implica el estudio de la fotofísica de ITX, incluida la demostración de autodesactivación durante la excitación multifotónica . Comprender estas dinámicas puede ser crucial para diversas aplicaciones, incluido el diseño de dispositivos fotovoltaicos más eficientes y el desarrollo de nuevas terapias fotodinámicas .
Fotoiniciador en Fotoresina para Polimerización de Absorción Multifotónica
ITX sirve como fotoiniciador en una fotoresina de tono negativo y radical para la polimerización de absorción multifotónica . Este proceso se utiliza en la fabricación de micro y nanoestructuras para diversas aplicaciones, incluida la microelectrónica, el almacenamiento de datos y los dispositivos biomédicos .
Estudio del Cruce Intersistémico (ISC)
ITX se utiliza en el estudio del cruce intersistémico (ISC), un proceso en el que una molécula pasa de un estado singlete a un estado triplete . Esta comprensión se puede aplicar en varios campos, incluida la química cuántica, la física molecular y la fotobiología .
Fotocatalizador para Reacciones Orgánicas
ITX es un potente fotocatalizador para reacciones orgánicas . Su alta energía triplete, larga vida media triplete y capacidad para participar en reacciones de fusión con complejos metálicos lo convierten en un actor único en la fotoquímica . Esto tiene aplicaciones en la síntesis de fármacos, moléculas bioactivas y productos químicos de alto valor agregado .
Reacciones de Polimerización
ITX se emplea como mediador en reacciones de polimerización . La capacidad de ITX para iniciar la polimerización bajo exposición a la luz se utiliza en varios procesos industriales, incluida la producción de recubrimientos, tintas y adhesivos .
Transformaciones Orgánicas
ITX se utiliza en transformaciones orgánicas . Sus propiedades fotofísicas le permiten mediar diversas reacciones fotoquímicas, contribuyendo al avance de la química orgánica sintética .
Mecanismo De Acción
Target of Action
Isopropylthioxanthone primarily targets the photochemical reactions in organic compounds . It is used as a photoinitiator in various applications, including UV-curable inks for packaging materials . The compound’s role is to initiate a chemical reaction when exposed to light, particularly in the context of polymerization reactions .
Mode of Action
The mode of action of Isopropylthioxanthone involves the absorption of light, which leads to its excitation . Upon light irradiation, Isopropylthioxanthone’s excited triplet state undergoes reduction to form a corresponding radical anion . This radical anion can then reduce other species, such as nickel (II) species, to their zero oxidation state, regenerating Isopropylthioxanthone .
Biochemical Pathways
The biochemical pathways affected by Isopropylthioxanthone primarily involve photochemical reactions . These reactions are part of the broader field of photochemistry, which studies the chemical effects of light. Isopropylthioxanthone, as a photoinitiator, plays a crucial role in these reactions by initiating the process upon light absorption .
Pharmacokinetics
It’s known that the compound is used in uv-curable inks for food packaging materials, raising concerns about its potential migration into food .
Result of Action
The result of Isopropylthioxanthone’s action is the initiation of photochemical reactions, leading to various downstream effects such as the polymerization of certain compounds . In the context of its use as a photoinitiator in UV-curable inks, this leads to the curing (hardening) of the ink .
Action Environment
The action of Isopropylthioxanthone is influenced by environmental factors such as light and temperature . Light is necessary for the compound to become excited and initiate photochemical reactions . Additionally, the compound’s migration potential from printed packaging into food is affected by factors like the chemistry of the food and packaging material, storage time, and packaging size .
Direcciones Futuras
The photoinitiating properties of Isopropylthioxanthone make it an indispensable component in various industries, contributing to improved productivity and high-performance end products . Future research may focus on understanding and ultimately controlling the photochemistry and photophysics of a broad range of triplet processes .
Análisis Bioquímico
Biochemical Properties
Isopropylthioxanthone plays a crucial role in biochemical reactions, primarily as a photoinitiator. It interacts with various enzymes, proteins, and other biomolecules to facilitate polymerization processes. For instance, isopropylthioxanthone can interact with enzymes involved in the photochemical reactions, such as peroxidases and oxidases, by transferring energy absorbed from light to these enzymes, thereby activating them. This interaction is essential for initiating and propagating polymerization reactions in the presence of light .
Cellular Effects
Isopropylthioxanthone has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, isopropylthioxanthone can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of isopropylthioxanthone involves its ability to absorb light and transfer the energy to other molecules. This process, known as photoinitiation, involves the excitation of isopropylthioxanthone to a higher energy state upon light absorption. The excited isopropylthioxanthone can then interact with biomolecules, such as DNA and proteins, leading to various biochemical effects. For instance, it can bind to specific sites on enzymes, either inhibiting or activating their activity, and can also induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isopropylthioxanthone can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that isopropylthioxanthone can degrade under prolonged exposure to light, leading to a decrease in its photoinitiating activity. Additionally, long-term exposure to isopropylthioxanthone can result in cumulative effects on cellular function, such as alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of isopropylthioxanthone vary with different dosages in animal models. At low doses, isopropylthioxanthone may not exhibit significant toxic effects, while at higher doses, it can induce adverse effects such as liver toxicity and endocrine disruption. Studies have shown that high doses of isopropylthioxanthone can lead to alterations in hormone levels and liver enzyme activity, indicating potential toxic effects at elevated concentrations .
Metabolic Pathways
Isopropylthioxanthone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of isopropylthioxanthone are essential for its detoxification and elimination from the body, ensuring that it does not accumulate to toxic levels .
Transport and Distribution
Within cells and tissues, isopropylthioxanthone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, isopropylthioxanthone can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The distribution of isopropylthioxanthone within cells is crucial for its activity and function .
Subcellular Localization
The subcellular localization of isopropylthioxanthone is an important factor that influences its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, isopropylthioxanthone can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Its localization to other organelles, such as mitochondria, can also impact cellular metabolism and energy production .
Propiedades
IUPAC Name |
1-propan-2-ylthioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-5-9-14-15(11)16(17)12-6-3-4-8-13(12)18-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKSHDNOAYSSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430818 | |
| Record name | Isopropylthioxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75081-21-9 | |
| Record name | Isopropylthioxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Thioxanthen-9-one, (1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-[3-(4-Carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B1242448.png)
![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1242449.png)

![(2S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1242453.png)
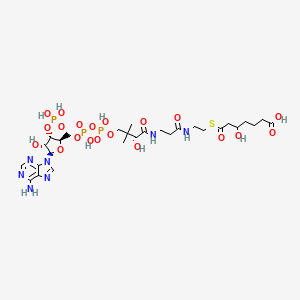
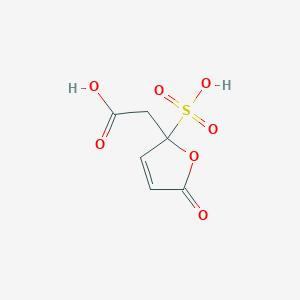
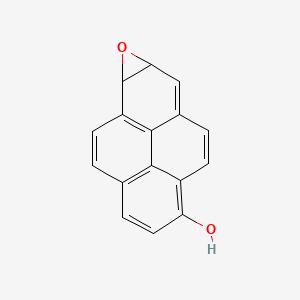
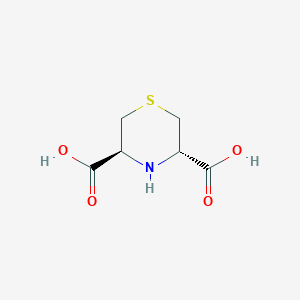
![2-nitro-N'-{[5-(4-morpholinyl)-2-furyl]methylene}benzohydrazide](/img/structure/B1242463.png)
![N-[(E)-[(4R,7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B1242464.png)
![(E)-N-(4-methylpiperazin-1-yl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B1242467.png)
![N-[(E)-1-cyclopropylethylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B1242468.png)
![5-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-2-chlorobenzoic acid](/img/structure/B1242469.png)

